![molecular formula C11H10BrN3O B2960437 3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 212143-51-6](/img/structure/B2960437.png)

3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of thiazoloquinazoline derivatives involves using thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as efficient starting materials . Another method involves the reaction of 1H-benzo[d]imidazol-2-amine, various aldehydes, and 1,3-dicarbonyl compounds in the presence of molybdate sulfuric acid (MSA) as a catalyst .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. For instance, amine-functionalised hydrazones undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases .Aplicaciones Científicas De Investigación

Synthesis and Structure Analysis

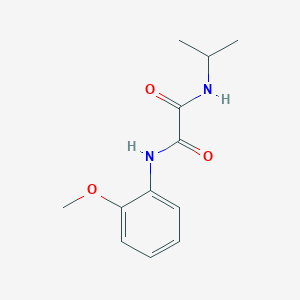

A series of 3-substituted methyl 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones, including the compound of interest, were synthesized and evaluated as potential alpha1-adrenoceptor antagonists. The synthesis involved various conformational rigid congeners and the compounds showed high affinity for the alpha1-adrenoceptor. Structural analysis included X-ray crystallography and spectral data to confirm the compound configurations (Chern et al., 1998).

Bronchodilator Synthesis

The compound was part of a series synthesized for the treatment of bronchial conditions. The synthesis involved the treatment of N-substituted isatoic anhydrides with 2-methylmercaptoimidazolines, leading to 10-substituted imidazo[2,1-b]quinazolin-5(10H)-ones which exhibited significant broncholytic activity without central nervous system or cardiovascular side effects (Hardtmann et al., 1975).

Reactivity and Molecular Structure

The compound was part of a study focusing on the synthesis, molecular structure, and reactivity of 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives. The compounds showed potential biological activities mediated by alpha-adrenergic and/or imidazoline receptors. The reactivity study included 1,3-dipolar cycloaddition reactions and further treatment with various reagents (Kornicka et al., 2004).

Mecanismo De Acción

Target of Action

Quinazolinone derivatives have been found to exhibit broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . They are also used as fluorescent probes and biological imaging reagents .

Mode of Action

For instance, some quinazolinone derivatives have been found to exhibit good luminescence properties .

Biochemical Pathways

Quinazolinone derivatives are known to interact with various biochemical pathways due to their broad range of biological and therapeutic activities .

Result of Action

Quinazolinone derivatives are known to have a broad range of biological and therapeutic activities .

Propiedades

IUPAC Name |

3-(bromomethyl)-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O/c12-5-7-6-13-11-14-9-4-2-1-3-8(9)10(16)15(7)11/h1-4,7H,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASBVFFQGULZET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-Bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2960356.png)

![3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one](/img/structure/B2960357.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide](/img/structure/B2960360.png)

![Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate](/img/structure/B2960362.png)

![2-chloro-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2960364.png)

![3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2960365.png)

![tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate](/img/structure/B2960373.png)

![1-Fluorosulfonyloxy-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzene](/img/structure/B2960374.png)

![5-fluoro-6-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2960376.png)